4-[(3-Oxopiperazin-1-yl)methyl]benzoic acid hydrochloride
Overview
Description
Scientific Research Applications
Synthesis and Antibacterial Activity
A study by Gein et al. (2006) focused on the synthesis of compounds structurally related to 4-[(3-Oxopiperazin-1-yl)methyl]benzoic acid hydrochloride, demonstrating their antibacterial activity. The compounds, featuring a benzoylpyruvic acid methyl ester base, were synthesized to explore their potential in combating bacterial infections, showcasing the relevance of such chemical structures in developing new antibacterial agents (Gein, Kasimova, Panina, & Voronina, 2006).
Novel Synthesis Methods
Lu Xiao-qin (2010) developed a novel synthesis approach for a compound closely related to this compound. This method optimized conditions such as the use of bromosuccinimide as a bromine agent and benzoyl peroxide as an initiator, achieving a high yield of the target compound. This research underscores the importance of innovative synthesis techniques in creating compounds with potential scientific applications (Lu Xiao-qin, 2010).
Insecticidal Activity
Research on dihydropiperazine compounds, including structures analogous to this compound, has shown significant insecticidal activity. This work by Samaritoni et al. (2003) suggests the potential of such chemical frameworks in developing new insecticides, highlighting the diverse applicability of these compounds in scientific research (Samaritoni, Demeter, Gifford, Watson, Kempe, & Bruce, 2003).
Anticancer Potential
A study by Mansour et al. (2021) explored the synthesis and anticancer evaluation of new pyridine-3-carbonitrile derivatives, emphasizing the therapeutic potential of compounds within the same chemical family as this compound. The research identified compounds with promising activity against breast cancer cells, demonstrating the importance of such molecular structures in the development of new anticancer therapies (Mansour, Abd-Rabou, Nassar, & Elewa, 2021).
HIV Entry Inhibition
The compound 4-{[4-({(3R)-1-Butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenyl]oxy}benzoic acid hydrochloride (873140) was studied for its potent noncompetitive allosteric antagonism of the CCR5 receptor, showcasing its antiviral effects against HIV-1. This highlights the potential of related compounds in HIV research and therapy (Watson, Jenkinson, Kazmierski, & Kenakin, 2005).
Mechanism of Action
Target of action
Piperazine derivatives, which are structurally similar to the compound , have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-HIV-1, and MC4 receptor agonistic activity .
Mode of action
Piperazine derivatives often act as antagonists at various receptor sites, including dopamine and serotonin receptors .
Biochemical pathways
Given the broad range of activities associated with piperazine derivatives, it’s likely that multiple pathways could be involved .
Pharmacokinetics
Piperazine derivatives are generally well absorbed and widely distributed in the body .
Result of action
Piperazine derivatives can have a variety of effects depending on their specific targets .
Action environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the action of many drugs .
Properties
IUPAC Name |
4-[(3-oxopiperazin-1-yl)methyl]benzoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3.ClH/c15-11-8-14(6-5-13-11)7-9-1-3-10(4-2-9)12(16)17;/h1-4H,5-8H2,(H,13,15)(H,16,17);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQIBMXXDQTXSKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)CC2=CC=C(C=C2)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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